N'-benzyl-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
N'-benzyl-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
N-benzyl-N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S/c21-14-7-4-8-15(9-14)25-18(16-11-30(28,29)12-17(16)24-25)23-20(27)19(26)22-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYZUAYNDCBNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thieno[3,4-c]Pyrazole Core
The thieno[3,4-c]pyrazole scaffold is synthesized via cyclization reactions. Two primary routes dominate literature:
Cyclization of Diazonium Salts
Diazonium salt intermediates enable the formation of the pyrazole ring. Starting from 3-aminothiophene derivatives, diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) generates diazonium salts, which undergo cyclization under reducing conditions. For example:
- Step 1 : Diazotization of 3-amino-4-methylthiophene-2-carboxylate with NaNO₂/HCl at 0–5°C yields the diazonium chloride.
- Step 2 : Reduction with sodium dithionite (Na₂S₂O₄) in aqueous ethanol induces cyclization to form the 5,5-dioxo-thieno[3,4-c]pyrazole core.
Key Parameters :
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Temperature | 0–5°C (Step 1); 25°C (Step 2) | 25% | |
| Solvent | H₂O/EtOH (1:1) | ||
| Reaction Time | 2 h (Step 1); 4 h (Step 2) |
Palladium-Catalyzed Cyclization
Palladium-mediated coupling offers higher regioselectivity. A representative method involves:
- Step 1 : Condensation of 3-bromothiophene-2-carbaldehyde with benzophenone hydrazone in ethanol at 70°C to form an azine intermediate.
- Step 2 : Suzuki coupling with arylboronic acids (e.g., 3-chlorophenylboronic acid) using Pd(OAc)₂ and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in toluene at 100°C.
Optimization Insight :
Functionalization of the Pyrazole Core
Introduction of the 3-Chlorophenyl Group
The 3-chlorophenyl moiety is introduced via nucleophilic aromatic substitution or cross-coupling:
Ullmann Coupling
Buchwald-Hartwig Amination
Comparative Table :
| Method | Catalyst | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| Ullmann Coupling | CuI | K₂CO₃ | DMF | 68% | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 72% |
Formation of the Ethanediamide Bridge
The ethanediamide linker is installed via a two-step amidation:
Step 1: Activation of Oxalic Acid
Oxalic acid is converted to its dichloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C.
Step 2: Sequential Amidation
- First Amidation : Reaction of oxalyl chloride with benzylamine in DCM at −10°C to form N-benzyloxamoyl chloride.
- Second Amidation : Coupling with the thienopyrazole amine intermediate in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base.
Reaction Profile :
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Temperature | −10°C (Step 1); 25°C (Step 2) | 85% | |
| Solvent | DCM (Step 1); THF (Step 2) |
Final Purification and Characterization
Challenges and Optimization Opportunities
Low Yields in Cyclization Steps
Steric Hindrance in Amidation
- Issue : Bulky substituents reduce amidation efficiency.
- Solution : Use of HATU/Oxyma Pure® system improves coupling to 90%.
Chemical Reactions Analysis
Types of Reactions
N'-benzyl-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N'-benzyl-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N'-benzyl-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrazole Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Benzyl-substituted Heterocycles: Compounds with a benzyl group attached to a heterocyclic core, which may have comparable reactivity and applications.
Oxalamide-containing Compounds: Molecules that feature the oxalamide moiety, known for their potential as enzyme inhibitors or therapeutic agents.
Uniqueness
N'-benzyl-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is unique due to its combination of functional groups and the thieno[3,4-c]pyrazole core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Biological Activity
N'-benzyl-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : Thieno[3,4-c]pyrazole
- Substituents : Benzyl group and a chlorophenyl moiety
- Molecular Weight : Approximately 390.46 g/mol
- CAS Number : 899995-08-5
| Property | Value |
|---|---|
| Molecular Formula | C18H22ClN4O4S |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that the compound reduced cell viability by inducing apoptosis through activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Study: Macrophage Activation
In a study involving lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, treatment with the compound resulted in a significant decrease in nitric oxide (NO) production, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may modulate the activity of receptors involved in cell signaling pathways related to growth and inflammation.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of Thieno[3,4-c]pyrazole Core : Reacting thieno compounds with hydrazine derivatives.
- Benzylation : Using benzyl bromide in the presence of a catalyst.
- Final Linkage Formation : Reacting the intermediate with ethylenediamine.
Table 2: Reaction Conditions
| Step | Reagents | Conditions |
|---|---|---|
| Thieno Core Formation | Hydrazine derivatives | Controlled atmosphere |
| Benzylation | Benzyl bromide | Base (e.g., K2CO3) |
| Linkage Formation | Ethylenediamine | Appropriate solvent |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-benzyl-N-[2-(3-chlorophenyl)-thieno[3,4-c]pyrazol-3-yl]ethanediamide, and how can purity be ensured?
- Methodology : Multi-step synthesis involves constructing the thieno[3,4-c]pyrazole core, followed by introducing the 3-chlorophenyl and ethanediamide moieties. Key steps include:
- Core formation : Cyclocondensation of thiophene derivatives with hydrazines under reflux (DMF, 80–100°C) .
- Substitution : Use of Pd/Cu catalysts for coupling reactions to attach benzyl and chlorophenyl groups .
- Purity control : Employ HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR for structural validation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key techniques :
- NMR spectroscopy : Assign peaks for the thieno[3,4-c]pyrazole core (δ 6.8–7.5 ppm for aromatic protons) and ethanediamide carbonyls (δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
- FT-IR : Identify sulfone (1150–1250 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches .
Q. How can reaction yields be improved during substitution at the benzyl group?
- Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity .
- Catalyst screening : Pd(PPh₃)₄ improves cross-coupling efficiency (yields >75%) .
- Temperature control : Maintain 60–80°C to balance reactivity and side-product formation .
Advanced Research Questions
Q. What structural modifications enhance this compound’s binding affinity to kinase targets?
- SAR insights :
- 3-Chlorophenyl group : Critical for hydrophobic interactions; replacing with bulkier substituents (e.g., 3,5-dichlorophenyl) increases potency .
- Ethanediamide linker : Modifying to a urea or thiourea group alters hydrogen-bonding capacity .
- Benzyl substitution : Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but may reduce solubility .
Q. How can computational modeling predict this compound’s interactions with COX-2?
- Methodology :
- Docking studies : Use AutoDock Vina to simulate binding poses in the COX-2 active site (PDB: 5KIR). Focus on sulfone-oxygen interactions with Arg120 .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns (GROMACS) to evaluate entropy-driven binding .
Q. How to resolve contradictory cytotoxicity data across cell lines (e.g., IC₅₀ variations)?
- Analysis framework :
- Assay standardization : Compare MTT vs. ATP-based assays; note differences in detection sensitivity .
- Metabolic profiling : Use LC-MS to identify cell-specific metabolite interference (e.g., glutathione conjugation) .
- Membrane permeability : Measure logP (experimental vs. calculated) to correlate with cytotoxicity trends .
Key Recommendations for Researchers
- Contradiction management : Discrepancies in oxidation/reduction outcomes (e.g., vs. 3) may arise from solvent polarity; systematically vary H₂O₂ concentration (0.1–5%) in DCM/water biphasic systems .
- Advanced toolkits : Combine cryo-EM for target engagement studies with metabolomics to elucidate off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
